Sodium permanganate

Description

Properties

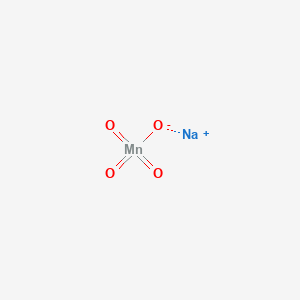

IUPAC Name |

sodium;permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.Na.4O/q;+1;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWYHBSOACXYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaMnO4, MnNaO4 | |

| Record name | SODIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium permanganate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_permanganate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051504 | |

| Record name | Sodium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.925 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium permanganate appears as a purplish colored crystalline solid. Noncombustible but accelerates the burning of combustible material. If the combustible material is finely divided the mixture may be explosive. May spontaneously ignite in contact with liquid combustible materials. Contact with sulfuric acid may cause fires or explosions. Used in medicine, as a disinfectant, and for many other uses., Liquid, Trihydrate: Reddish-black solid; Very hygroscopic; [Merck Index] Red solid; [HSDB] Purplish solid; [CAMEO] Black-brown crystals; [MSDSonline] | |

| Record name | SODIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permanganic acid (HMnO4), sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium permanganate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Readily soluble in water (900 g/l at ambient temperature) | |

| Record name | SODIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.972 g/cu cm, Red-black hydroscopic crystals; MW 195.972; decompose @ 170 °C; very soluble in water; density 2.47g/cu cm; reacts with ethanol /Trihydrate/ | |

| Record name | SODIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red crystals | |

CAS No. |

10101-50-5 | |

| Record name | SODIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium permanganate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permanganic acid (HMnO4), sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERMANGANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ5356R281 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | SODIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unveiling the Structure of Sodium Permanganate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystallographic analysis of sodium permanganate, a compound of significant interest due to its strong oxidizing properties. While this compound is commonly available as a monohydrate (NaMnO₄·H₂O), detailed crystal structure information in publicly accessible literature predominantly pertains to its anhydrous form (NaMnO₄). This document provides a comprehensive overview of the available structural data for anhydrous this compound, alongside a discussion of the general properties of its hydrated counterpart and the experimental protocols typically employed in such analyses.

General Properties of this compound Forms

This compound is an inorganic compound that is closely related to the more common potassium permanganate.[1] It is primarily available as the monohydrate, which is a hygroscopic, purple-black crystalline solid.[1] The monohydrate has a density of 1.972 g/cm³ and a melting point of 36°C.[1][2] A trihydrate form also exists.[1][3] Due to its high solubility in water, approximately 15 times greater than potassium permanganate, it is utilized in applications requiring high concentrations of the permanganate ion (MnO₄⁻).[1][2]

Crystal Structure Analysis of Anhydrous this compound

Recent studies have successfully elucidated the crystal structure of anhydrous this compound (NaMnO₄).[4][5][6] This was achieved through the synthesis of the anhydrous compound via the Muthmann method, followed by single-crystal X-ray diffraction analysis.[4][6]

The crystallographic data for anhydrous NaMnO₄ is summarized in the table below.

| Parameter | Value |

| Chemical Formula | NaMnO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (pm) | 572.98(5) |

| b (pm) | 842.59(7) |

| c (pm) | 715.47(6) |

| β (°) | 92.374(3) |

| Unit Cell Volume (pm³) | 345.55(5) x 10⁶ |

| Formula Units per Unit Cell (Z) | 4 |

Data sourced from Bauchert, J. M., et al. (2016).[4][5]

In the anhydrous crystal structure, the sodium cations (Na⁺) are seven-fold coordinated by oxygen atoms, forming a distorted pentagonal bipyramid.[4] These polyhedra are connected to seven neighboring permanganate (MnO₄⁻) tetrahedra.[4] The permanganate anions themselves are isolated from one another.[4] This arrangement results in channels along the b-axis where the isolated MnO₄⁻ tetrahedra reside.[4]

Experimental Protocols

The determination of a crystal structure, such as that of anhydrous this compound, involves a series of well-defined experimental procedures.

The synthesis of anhydrous NaMnO₄ can be achieved using the Muthmann method.[4] This typically involves the reaction of a barium permanganate solution with a sodium sulfate solution, leading to the precipitation of barium sulfate and leaving this compound in the solution. The subsequent evaporation of the aqueous solution yields dark purple, needle-shaped crystals of anhydrous NaMnO₄.[4][7]

Single-crystal X-ray diffraction is the primary technique used to determine the atomic arrangement within a crystal.[8][9] A suitable single crystal is mounted on a diffractometer.[10] X-rays, typically from a specific source like CuKα radiation, are directed at the crystal.[10][11] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[8] A detector records the intensity and position of these diffracted beams.[8]

The collected diffraction data is then used to solve the crystal structure. This process involves determining the phase of the diffracted waves, which allows for the calculation of an electron density map of the unit cell. From this map, the positions of the individual atoms can be identified. The initial structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.[11]

Visualizing the Workflow

The following diagram illustrates the general workflow for crystal structure determination.

Conclusion

While the crystal structure of this compound monohydrate remains to be fully elucidated in publicly available literature, the detailed analysis of its anhydrous form provides valuable insights into the solid-state arrangement of this important oxidizing agent. The methodologies outlined herein represent the standard approach for such determinations and can be applied to future studies on the hydrated forms of this compound. Further research into the crystal structure of the monohydrate and other hydrated species will be crucial for a complete understanding of their properties and applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. sincerechemical.com [sincerechemical.com]

- 4. Synthesis and crystal structure of anhydrous Na[MnO4] [degruyterbrill.com]

- 5. Synthesis and crystal structure of anhydrous Na[MnO4] [degruyterbrill.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. www2.latech.edu [www2.latech.edu]

- 9. tcd.ie [tcd.ie]

- 10. ir.uitm.edu.my [ir.uitm.edu.my]

- 11. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]

An In-depth Technical Guide to the Spectroscopic Properties of Aqueous Sodium Permanganate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of aqueous sodium permanganate (NaMnO₄) solutions. The information presented is essential for professionals engaged in research, scientific analysis, and drug development where the quantification and characterization of permanganate ions are critical. The spectroscopic behavior of the permanganate ion (MnO₄⁻) is the primary focus, as the counter-ion (Na⁺ versus K⁺) has an indistinguishable effect on the electron binding energies and, by extension, the UV-Vis absorption profile.[1]

Introduction

This compound is a strong oxidizing agent that dissolves readily in water to form deep purple solutions.[2][3] This characteristic color is due to the absorption of light in the visible region, a property that is leveraged for its quantitative analysis using UV-Visible spectroscopy. The permanganate ion (MnO₄⁻), a d⁰ tetrahedral ion, exhibits a distinct absorption spectrum that is fundamental to its characterization.[4]

UV-Visible Spectroscopic Properties

The UV-Visible absorption spectrum of aqueous permanganate solutions is characterized by a broad and intense band in the visible range. This absorption is responsible for the solution's vibrant purple color.

The wavelength of maximum absorbance (λmax) for the permanganate ion in aqueous solution is consistently reported in the green-yellow region of the visible spectrum. While slight variations exist in the reported values, they are generally in close agreement. The primary absorption peak is most frequently cited at approximately 525 nm.[5][6] Some studies report a λmax at 530 nm or 534 nm.[7][8] More detailed analyses reveal the presence of multiple, closely spaced absorption peaks, which can be attributed to vibronic features. These have been identified at wavelengths of 507 nm, 525 nm, and 545 nm, with the most pronounced peak at 525 nm.[6][9] Another source also identifies peaks at 508 nm, 526 nm, and 544 nm.[10] Additional absorption bands have been noted around 310 nm and 345 nm.[10][11]

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a particular wavelength, is a key parameter for quantitative analysis via the Beer-Lambert law. For the permanganate ion, the molar absorption coefficient has been determined by direct spectrophotometric analysis.

| Parameter | Value | Wavelength (nm) | Notes |

| Molar Absorptivity (ε) | 3340 M⁻¹ cm⁻¹ | 525 | Determined by direct spectrophotometric analysis.[6][12] |

It is important to note that indirect spectrophotometric methods can yield significantly higher apparent molar absorption coefficients.[6][12]

Experimental Protocols

The following section outlines a standardized methodology for the preparation of aqueous this compound solutions and their analysis by UV-Visible spectroscopy.

Accurate preparation of standard solutions is crucial for quantitative analysis.

Materials:

-

This compound (NaMnO₄) or Potassium permanganate (KMnO₄)

-

Distilled or deionized water

-

Volumetric flasks

-

Pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of NaMnO₄ or KMnO₄ and dissolve it in a specific volume of distilled water in a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻³ M).[13]

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution using volumetric pipettes and flasks.

This protocol describes the determination of the absorption spectrum and the quantification of permanganate concentration.

Equipment:

-

UV-Visible Spectrophotometer

-

Cuvettes (e.g., 1 cm path length)

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Wavelength Scan (to determine λmax):

-

Fill a cuvette with distilled water to serve as a blank.

-

Fill a second cuvette with a permanganate solution of known concentration.

-

Set the spectrophotometer to scan a wavelength range (e.g., 400 nm to 650 nm).[13]

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "auto zero".

-

Replace the blank with the permanganate solution cuvette and acquire the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Absorbance Measurement at λmax (for quantitative analysis):

-

Set the spectrophotometer to the predetermined λmax (e.g., 525 nm).

-

Use the blank to zero the instrument.

-

Measure the absorbance of each of the standard solutions.

-

Measure the absorbance of the unknown sample.

-

-

Data Analysis:

Visualizations

The following diagrams illustrate key experimental and theoretical concepts.

Caption: Experimental workflow for UV-Vis analysis of NaMnO₄.

Caption: Relationship of terms in the Beer-Lambert Law.

Stability of Aqueous Permanganate Solutions

It is important to consider the stability of permanganate solutions, as they can degrade over time. One study noted a minor decrease in absorbance over a 60-minute period, after which the solution stabilized.[6][12] For high-precision work, it is advisable to use freshly prepared solutions.

Conclusion

The spectroscopic properties of aqueous this compound solutions are well-defined, with a strong absorbance in the visible region centered around 525 nm. This characteristic allows for reliable and straightforward quantification using UV-Visible spectroscopy in accordance with the Beer-Lambert law. The experimental protocols provided herein offer a robust framework for researchers and scientists in various fields. The negligible influence of the sodium counter-ion means that literature and methods pertaining to potassium permanganate are readily applicable.

References

- 1. The electronic structure of the aqueous permanganate ion: aqueous-phase energetics and molecular bonding studied using liquid jet photoelectron spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. US8293534B2 - Method for quantifying permanganate-reducing compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. pnnl.gov [pnnl.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. The Pharmaceutics and Compounding Laboratory [pharmlabs.unc.edu]

- 14. scribd.com [scribd.com]

- 15. scribd.com [scribd.com]

Redox potential of sodium permanganate in different pH conditions

An In-depth Technical Guide on the Redox Potential of Sodium Permanganate in Different pH Conditions

Introduction

This compound (NaMnO₄) is a powerful oxidizing agent utilized across various scientific and industrial domains, including organic synthesis, water treatment, and analytical chemistry.[1] Its efficacy as an oxidant is intrinsically linked to the high oxidation state (+7) of the manganese atom in the permanganate ion (MnO₄⁻).[1] A critical determinant of its oxidizing strength is the hydrogen ion concentration (pH) of the medium in which it is dissolved. The redox potential of the MnO₄⁻/Mn couple varies significantly with pH, leading to different reduction products and altering its oxidative power. This guide provides a detailed technical overview of the redox behavior of this compound under acidic, neutral, and alkaline conditions, complete with quantitative data, experimental methodologies, and visual representations of the underlying chemical principles.

While much of the literature discusses potassium permanganate (KMnO₄), the redox chemistry is governed by the permanganate ion (MnO₄⁻). Therefore, the principles and potentials discussed are directly applicable to this compound.

Redox Chemistry of Permanganate at Varying pH

The reduction pathway of the permanganate ion is highly dependent on the pH of the solution. This dependency dictates the final oxidation state of the manganese and the overall redox potential of the system.

Acidic Conditions (pH < 7)

In a strongly acidic medium, permanganate ion acts as an exceptionally strong oxidizing agent, undergoing a five-electron reduction to the nearly colorless manganese(II) ion (Mn²⁺).[2][3][4] The high standard potential in acidic solution makes it a more potent oxidant under these conditions compared to neutral or alkaline media.[2][3]

The half-reaction is as follows: MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) [5]

This reaction's high consumption of protons (H⁺) explains its strong dependence on acidic pH.

Neutral Conditions (pH ≈ 7)

In a neutral or weakly acidic solution, the permanganate ion is reduced to manganese dioxide (MnO₂), a brown solid precipitate.[4] This pathway involves a three-electron transfer.

The half-reaction is: MnO₄⁻(aq) + 4H⁺(aq) + 3e⁻ → MnO₂(s) + 2H₂O(l) [6][7]

The formation of a solid precipitate is a key characteristic of permanganate reactions in this pH range.

Alkaline Conditions (pH > 7)

Under basic or alkaline conditions, the reduction of permanganate is less potent. The primary reaction is a one-electron reduction to the green manganate ion (MnO₄²⁻).[8][9]

The half-reaction is: MnO₄⁻(aq) + e⁻ → MnO₄²⁻(aq)

If a stronger reducing agent is present or if the conditions are strongly alkaline, the manganate ion can be further reduced to manganese dioxide (MnO₂).[9]

The overall reaction in this case is: MnO₄⁻(aq) + 2H₂O(l) + 3e⁻ → MnO₂(s) + 4OH⁻(aq)

Quantitative Data: Standard Redox Potentials

The standard electrode potential (E°) provides a quantitative measure of the oxidizing strength of the permanganate ion under different conditions. The data is summarized in the table below.

| Condition | Half-Reaction | Standard Redox Potential (E°) (Volts) |

| Acidic | MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | +1.51 V[10][11] |

| Neutral | MnO₄⁻ + 4H⁺ + 3e⁻ → MnO₂ + 2H₂O | +1.70 V[6][7][12] |

| Alkaline | MnO₄⁻ + e⁻ → MnO₄²⁻ | +0.54 V - +0.56 V[8] |

Note: The potential for the neutral reaction is often calculated from the potentials of other manganese couples. The value of +1.70 V is derived from the Gibbs free energy changes of the related MnO₄⁻/Mn²⁺ and MnO₂/Mn²⁺ couples.[6][7][12]

Experimental Protocol: Potentiometric Determination of Redox Potential

The redox potential of a this compound solution at a specific pH can be determined experimentally using potentiometry. This involves measuring the voltage of an electrochemical cell consisting of an indicator electrode and a reference electrode.

Materials and Equipment

-

High-impedance digital voltmeter or potentiometer

-

Platinum (Pt) indicator electrode

-

Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) reference electrode

-

pH meter

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized this compound (NaMnO₄) solution

-

Standardized reducing agent solution (e.g., sodium oxalate or ferrous ammonium sulfate)[4][13][14]

-

pH buffers or solutions of sulfuric acid (H₂SO₄) and sodium hydroxide (NaOH) to adjust pH

Methodology

-

Preparation of Solutions:

-

Prepare a solution of this compound of known concentration. Due to the potential presence of impurities like MnO₂, it is best to standardize this solution against a primary standard like sodium oxalate.[4][14]

-

Prepare a solution of a suitable reducing agent (e.g., 0.1 M ferrous ammonium sulfate).

-

Prepare a series of buffer solutions covering the desired acidic, neutral, and alkaline pH ranges.

-

-

Electrochemical Cell Setup:

-

Place a known volume of the pH-adjusted buffer solution into a beaker with a magnetic stir bar.

-

Immerse the platinum indicator electrode and the reference electrode (e.g., SCE) into the solution. Ensure the tips are submerged but do not touch the bottom or sides of the beaker.

-

Connect the electrodes to the high-impedance voltmeter.

-

-

Titration and Measurement:

-

Begin stirring the solution gently.

-

Slowly titrate the buffered solution with the standardized this compound solution. For an accurate potential measurement of the MnO₄⁻/product couple, both the oxidized (MnO₄⁻) and reduced species (e.g., Mn²⁺) must be present. A common method is to perform a redox titration and measure the potential at the half-equivalence point, where [oxidized form] = [reduced form].

-

Alternatively, add a known quantity of both the permanganate solution and a suitable reducing agent to the buffered solution to create a mixture of the redox couple.

-

Record the stable potential reading from the voltmeter at the desired pH.

-

-

Data Analysis:

-

The measured potential (E_cell) is the difference between the potential of the indicator electrode (E_ind) and the reference electrode (E_ref).

-

Calculate the potential of the indicator electrode: E_ind = E_cell + E_ref . (The standard potential of an SCE is approximately +0.244 V).

-

The Nernst equation can be used to relate the measured potential to the standard potential and the concentrations of the reactants and products at non-standard conditions.

-

Visualizations

Permanganate Reduction Pathways

References

- 1. capremediation.com [capremediation.com]

- 2. quora.com [quora.com]

- 3. )KMnO 4 is a stronger oxidizing agent in the acidic medium than in th - askIITians [askiitians.com]

- 4. tiu.edu.iq [tiu.edu.iq]

- 5. Permanganate Titrations [staff.buffalostate.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. pnnl.gov [pnnl.gov]

- 10. The standard potentials of MnO_4^− | Mn^{2+} and MnO_2 | Mn^{2+} electrod.. [askfilo.com]

- 11. chegg.com [chegg.com]

- 12. Find the standard electrode potential of `MnO_(4)^(c-)|MnO_(2).` The standard electrode potential of `MnO_(4)^(c-)|Mn^(2+)=1.51V` and `MnO_(2)|MnO_(2)|Mn^(2+)=1.23V`. [allen.in]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. elearning.univ-mila.dz [elearning.univ-mila.dz]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Solid Sodium Permanganate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium permanganate (NaMnO₄) is a powerful oxidizing agent with applications spanning organic synthesis, environmental remediation, and formerly, medicine. A thorough understanding of its thermal stability and decomposition mechanism is critical for ensuring its safe handling, storage, and effective use in various applications. This technical guide provides a comprehensive overview of the thermal decomposition of solid this compound, drawing upon available literature and analogous studies of related permanganate salts. This document details the proposed decomposition pathways, presents relevant quantitative data in a structured format, outlines key experimental protocols for analysis, and provides visualizations of the decomposition process and analytical workflows.

Introduction

This compound is an inorganic compound notable for its high solubility in water and potent oxidizing properties, stemming from the manganese atom in the +7 oxidation state. While it shares many chemical properties with the more commonly studied potassium permanganate (KMnO₄), its thermal decomposition characteristics are less documented. This guide synthesizes the existing knowledge on the thermal degradation of solid this compound, leveraging the more extensive research on potassium permanganate to elucidate a probable decomposition mechanism. The process is generally understood to involve a multi-stage decomposition initiated by heat, leading to the formation of more stable manganese compounds and the evolution of oxygen gas.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of solid this compound is an exothermic process that is believed to occur in distinct stages, particularly when considering the commonly available hydrated forms.

Dehydration

Commercial this compound is often available as a monohydrate (NaMnO₄·H₂O) or trihydrate (NaMnO₄·3H₂O). The initial stage of heating involves the loss of water of crystallization. This dehydration step typically occurs at relatively low temperatures, preceding the decomposition of the permanganate anion.

Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound undergoes decomposition at elevated temperatures. Based on studies of other alkali metal permanganates, a likely decomposition pathway for this compound involves the reduction of Mn(VII). One proposed overall reaction is:

6NaMnO₄(s) → 3Na₂MnO₄(s) + Mn₂O₃(s) + 4O₂(g) [1]

This equation suggests the formation of sodium manganate (Na₂MnO₄), manganese(III) oxide (Mn₂O₃), and oxygen gas.

An alternative pathway, drawing analogy from the decomposition of lithium and potassium permanganates, suggests the formation of manganese dioxide (MnO₂) as a solid product:

2NaMnO₄(s) → Na₂MnO₄(s) + MnO₂(s) + O₂(g) [2]

It is plausible that the decomposition is a complex process and the final manganese oxide product may be a mixture or a non-stoichiometric compound, influenced by factors such as heating rate and atmospheric conditions.

The following diagram illustrates the proposed primary decomposition pathway.

Caption: Proposed primary thermal decomposition pathway of solid this compound.

Quantitative Data

While specific thermoanalytical data for this compound is not widely published, a compilation of relevant data from analogous compounds and general observations is presented below.

Decomposition Temperatures

The stability of alkali metal permanganates to heat increases down the group. The following table provides an approximate decomposition temperature for this compound based on this trend.

| Compound | Cation | Approximate Decomposition Temperature (°C) |

| Lithium Permanganate | Li⁺ | ~100 |

| This compound | Na⁺ | ~150 [2] |

| Potassium Permanganate | K⁺ | ~200 - 300 (first stage)[2] |

| Rubidium Permanganate | Rb⁺ | ~290 |

| Caesium Permanganate | Cs⁺ | ~330 |

Note: These are approximate temperatures and can be influenced by experimental conditions.

Physicochemical Properties of this compound

| Property | Value |

| Molar Mass (Anhydrous) | 141.925 g/mol [3] |

| Molar Mass (Monohydrate) | 159.94 g/mol [3] |

| Melting Point (Trihydrate) | 170 °C[3] |

| Appearance | Purplish colored crystalline solid[4] |

| Solubility in Water | High (~90 g/100 mL)[3] |

Experimental Protocols

The primary techniques for investigating the thermal decomposition of solid this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, identifying dehydration and decomposition stages and their corresponding temperature ranges.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of solid this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation: The crucible is placed on a high-precision microbalance within a furnace of a TGA instrument.

-

Experimental Conditions:

-

Atmosphere: A controlled atmosphere is maintained, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant, linear heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset and completion temperatures of mass loss events and the percentage of mass lost at each stage. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of enthalpy changes associated with dehydration, phase transitions, and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: A controlled inert atmosphere (e.g., nitrogen) is maintained.

-

Heating Program: The sample and reference are heated (or cooled) at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Analysis: The DSC instrument measures the differential heat flow between the sample and the reference. The resulting DSC curve shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. The area under these peaks is proportional to the enthalpy change of the transition.

The following diagram illustrates a typical experimental workflow for the thermoanalytical study of this compound.

Caption: A typical experimental workflow for the TGA and DSC analysis of solid this compound.

Conclusion

The thermal decomposition of solid this compound is a complex process that begins with dehydration, followed by the decomposition of the anhydrous salt into sodium manganate, a manganese oxide, and oxygen. While specific quantitative thermoanalytical data for this compound is limited in publicly accessible literature, a robust understanding of its decomposition can be inferred from the well-documented behavior of potassium permanganate and the general trends in the stability of alkali metal permanganates. The experimental protocols of TGA and DSC are essential for elucidating the precise decomposition temperatures, mass changes, and energetic profiles of this reaction. Further dedicated research into the thermal analysis of this compound would be beneficial for refining the proposed mechanism and providing precise quantitative data for safety and process optimization.

References

An In-depth Technical Guide to the Solubility and Application of Sodium Permanganate in Organic Reaction Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium permanganate in organic solvents and its application as a potent oxidizing agent in organic synthesis, with a particular focus on reaction media relevant to drug development. While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates existing qualitative information, provides a general experimental protocol for solubility determination, and details its use in key organic reactions.

Introduction to this compound

This compound (NaMnO₄) is a powerful inorganic oxidizing agent, notable for its high solubility in water, approximately 15 times greater than that of potassium permanganate (KMnO₄)[1][2]. This high solubility allows for the preparation of highly concentrated aqueous solutions[3]. While its primary applications are in water treatment and environmental remediation, its strong oxidizing nature also makes it a valuable reagent in organic synthesis, particularly in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs)[4].

However, the use of this compound in organic reaction media is often complicated by its limited solubility in many non-polar organic solvents and its reactivity with others. This guide aims to provide researchers with the necessary information to effectively utilize this compound in organic synthesis.

Solubility of this compound in Organic Solvents

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | IUPAC Name | Formula | Qualitative Solubility of NaMnO₄ | Notes |

| Acetone | Propan-2-one | C₃H₆O | Readily soluble[5] | Potassium permanganate is also soluble in acetone[6]. |

| Methanol | Methanol | CH₄O | Soluble, but reacts[7] | Decomposed by alcohol[8]. |

| Ethanol | Ethanol | C₂H₆O | Soluble, but reacts[7] | Decomposed by alcohol[8]. |

| Acetic Acid | Ethanoic Acid | C₂H₄O₂ | Reacts violently | Explosions can occur if not kept cold[8]. |

| Dichloromethane | Dichloromethane | CH₂Cl₂ | Sparingly soluble | Often used as a solvent in phase-transfer catalyzed reactions[9]. |

| Benzene | Benzene | C₆H₆ | Sparingly soluble | Historically used in phase-transfer catalysis, but less common now due to toxicity[9]. |

Note: The reactivity of this compound with certain organic solvents, particularly alcohols and acids, is a critical safety consideration. Reactions can be vigorous and potentially explosive[7][8].

Experimental Protocol for Determining Solubility of this compound in an Organic Solvent

For researchers requiring precise solubility data for a specific organic solvent, the following general gravimetric method can be employed. This protocol is adapted from standard procedures for determining the solubility of inorganic salts in organic liquids[10][11].

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (anhydrous)

-

Organic solvent of interest (high purity)

-

Constant temperature bath (e.g., water bath or oil bath)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Sintered glass filter funnel (fine porosity)

-

Vacuum filtration apparatus

-

Drying oven

-

Inert atmosphere (optional, e.g., nitrogen or argon gas)

Procedure:

-

Solvent Preparation: Ensure the organic solvent is of high purity and free from water, as the hygroscopic nature of this compound can affect solubility measurements[1]. Degassing the solvent may be necessary for certain applications.

-

Saturation:

-

Place a known volume of the organic solvent in a sealable flask equipped with a magnetic stir bar.

-

Gradually add an excess of finely powdered this compound to the solvent while stirring continuously. An excess is necessary to ensure the solution becomes saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath and allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous stirring. This ensures that the solution reaches saturation at the desired temperature.

-

-

Separation of Saturated Solution:

-

After equilibration, stop the stirring and allow the excess solid to settle.

-

Carefully decant the supernatant (the clear, saturated solution) through a pre-weighed sintered glass filter funnel under vacuum to remove any undissolved solid. It is crucial to maintain the temperature of the solution during this step to prevent precipitation or changes in solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Collect a known volume or mass of the clear filtrate in a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent from the filtrate. This can be done in a fume hood at room temperature or by gentle heating in a drying oven at a temperature below the decomposition point of this compound. For volatile solvents, evaporation under reduced pressure may be suitable.

-

Once the solvent is completely removed, cool the evaporating dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

-

Express the solubility in grams per 100 mL ( g/100 mL) or other appropriate units, based on the initial volume of the filtrate.

-

Safety Precautions:

-

Always handle this compound with care, as it is a strong oxidizing agent.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Perform all operations in a well-ventilated fume hood, especially when working with volatile or flammable organic solvents.

-

Be aware of the potential for vigorous reactions between this compound and the chosen organic solvent.

Applications in Organic Synthesis: Oxidation Reactions

This compound is a versatile oxidizing agent for a variety of functional groups. Due to its limited solubility in many organic solvents, these reactions are often carried out using phase-transfer catalysis (PTC), which facilitates the transfer of the permanganate ion from an aqueous phase or solid state into the organic phase where the reaction occurs[12].

Under controlled, cold, and basic conditions, permanganate oxidizes alkenes to cis-1,2-diols.

Experimental Protocol: Phase-Transfer Catalyzed Syn-Dihydroxylation of cis-Cyclooctene [12]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, add cis-cyclooctene (0.1 mole) dissolved in 100 mL of dichloromethane.

-

Addition of Reagents: To this solution, add 100 mL of a 40% aqueous sodium hydroxide solution and a catalytic amount of a phase-transfer catalyst such as benzyltriethylammonium chloride (1 gram).

-

Cooling: Cool the reaction mixture to 0°C in an ice-salt bath.

-

Permanganate Addition: With vigorous stirring, add solid potassium permanganate (0.1 mole) in small portions over a period of two hours, maintaining the temperature at 0°C. This compound can be used as an alternative, adjusting the molar equivalent accordingly.

-

Reaction Time: Allow the reaction to stir overnight, packed in ice.

-

Workup:

-

Reduce the precipitated manganese dioxide (MnO₂) by bubbling sulfur dioxide gas through the mixture or by the careful addition of a saturated aqueous solution of sodium bisulfite until the brown solid disappears.

-

Add 500 mL of diethyl ether and separate the layers.

-

Extract the aqueous layer three times with 150 mL portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cis-1,2-cyclooctanediol.

-

The product can be further purified by recrystallization.

-

Under more vigorous conditions (e.g., heat, acidic or basic conditions), permanganate can cleave the carbon-carbon double bond of an alkene, yielding ketones, carboxylic acids, or carbon dioxide depending on the substitution pattern of the alkene[13].

Alkyl groups attached to an aromatic ring can be oxidized to carboxylic acids using permanganate.

Experimental Protocol: Oxidation of Toluene to Benzoic Acid [14][15][16]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine toluene, water, and potassium permanganate (this compound can be substituted). An alkaline medium, such as sodium carbonate, is often added[15].

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

Workup:

-

After the reaction is complete, cool the mixture and filter it while hot to remove the manganese dioxide precipitate.

-

Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings. If any unreacted permanganate remains, it can be quenched by the addition of a reducing agent like sodium bisulfite until the solution is colorless.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the benzoic acid.

-

Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from water.

-

Visualizations

Caption: A logical workflow for the experimental determination of this compound solubility.

Caption: Mechanism of phase-transfer catalyzed oxidation of an alkene by this compound.

Conclusion

This compound is a powerful and versatile oxidizing agent with significant potential in organic synthesis, particularly for applications in drug development. While its use is somewhat hampered by a lack of comprehensive quantitative solubility data in organic solvents and its reactivity with some common media, these challenges can be overcome through careful solvent selection and the use of techniques such as phase-transfer catalysis. The experimental protocols provided in this guide offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors. Further research into the quantitative solubility of this compound in a wider range of organic solvents would be highly beneficial to the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. capremediation.com [capremediation.com]

- 4. sodiumpermanganate.com [sodiumpermanganate.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. Potassium Permanganate | KMnO4 | CID 516875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. elaguapotable.com [elaguapotable.com]

- 8. This compound CAS#: 10101-50-5 [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Improved Potassium Permanganate Oxidation of Alkenes to Diols using Phase Transfer Catalysis - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. m.youtube.com [m.youtube.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. studylib.net [studylib.net]

- 16. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

The Advent of a Powerful Oxidant: A Technical History of Sodium Permanganate

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and application of sodium permanganate as a potent oxidizing agent is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the compound's journey from an incidental discovery to a versatile tool in modern chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of its chemical behavior.

A Fortuitous Discovery and the Dawn of Permanganate Chemistry

The story of permanganates begins not with the sodium salt, but with its potassium counterpart. In 1659, the German-Dutch alchemist Johann Rudolf Glauber conducted experiments involving the fusion of pyrolusite (manganese dioxide, MnO₂) with potassium carbonate. He observed the formation of a substance that dissolved in water to create a green solution, which then slowly transitioned to violet and finally red.[1] This "chemical chameleon" was an early, albeit unrecognized, encounter with potassium manganate and permanganate.[1]

It wasn't until the 19th century that the oxidative power of permanganates was harnessed. The English chemist Henry Bollmann Condy, driven by an interest in disinfectants, developed what he named "Condy's Fluid" in 1857.[2] This fluid was a solution of this compound, produced by fusing manganese dioxide with sodium hydroxide and dissolving the result in water.[1] While effective as a disinfectant due to its oxidizing properties, the solution was notably unstable.[1] This instability led Condy to develop a more stable crystalline form using potassium hydroxide, which became known as "Condy's Crystals" (potassium permanganate).[1][2] Though the focus shifted to the more stable potassium salt, Condy's initial work with this compound marked its first significant application as an oxidizing agent.

Synthesis and Industrial Production: A Tale of Two Salts

The industrial production of this compound differs significantly from that of potassium permanganate. The analogous route for creating potassium permanganate involves the formation of a stable intermediate, potassium manganate (K₂MnO₄). However, the corresponding sodium manganate (Na₂MnO₄) is unstable and does not form readily, necessitating less direct methods for this compound synthesis.[3]

One common method for preparing this compound involves the reaction of manganese dioxide with sodium hypochlorite in a sodium hydroxide solution.[3] The overall reaction is as follows:

2 MnO₂ + 3 NaClO + 2 NaOH → 2 NaMnO₄ + 3 NaCl + H₂O[3]

Another significant production method, particularly for high-purity this compound, is through an electrolytic process. This method involves using ferromanganese as an anode in a solution of sodium carbonate or hydroxide, where the manganese is oxidized directly to the permanganate state.[4]

The Oxidative Power of the Permanganate Ion

This compound is a powerful oxidizing agent due to the manganese atom being in the +7 oxidation state in the permanganate ion (MnO₄⁻).[5] This high oxidation state makes the ion eager to accept electrons, thereby oxidizing other substances. The strength of its oxidizing power is highly dependent on the pH of the solution, as indicated by its standard reduction potentials.

Quantitative Data: Standard Reduction Potentials

| Reaction Condition | Half-Reaction | Standard Reduction Potential (E°) |

| Acidic | MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | +1.51 V[6] |

| Neutral | MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻ | +0.59 V |

| Alkaline | MnO₄⁻ + e⁻ → MnO₄²⁻ | +0.56 V |

Table 1: Standard reduction potentials of the permanganate ion under different pH conditions.

As the data indicates, permanganate is a significantly stronger oxidizing agent in acidic solutions.

Applications in Chemical Synthesis and Environmental Remediation

The potent oxidizing nature of this compound has led to its widespread use in various applications, from organic synthesis to environmental cleanup.

Organic Synthesis

Permanganates are versatile reagents in organic chemistry, capable of oxidizing a wide range of functional groups. For instance, they can oxidize alkenes to diols, aldehydes to carboxylic acids, and alkyl side chains on aromatic rings to carboxylic acid groups.[5][7] Its high solubility in water, approximately 15 times greater than potassium permanganate, makes it particularly useful when high concentrations of the MnO₄⁻ ion are required.[3]

Environmental Remediation: In Situ Chemical Oxidation (ISCO)

This compound is a key reagent in a remediation technology known as In Situ Chemical Oxidation (ISCO). This process involves injecting the oxidant into contaminated soil and groundwater to destroy pollutants.[8] Permanganate is particularly effective against chlorinated ethenes like trichloroethylene (TCE) and tetrachloroethylene (PCE).[9] Its persistence in the subsurface allows for greater contact time with contaminants compared to other oxidants like ozone or hydrogen peroxide.[4]

Experimental Protocols

Below are detailed methodologies for two common oxidation reactions using permanganate. While these protocols often specify potassium permanganate, this compound can be substituted, especially when higher solubility is desired.

Experiment 1: Oxidation of Ethanol to Ethanoic Acid

Objective: To demonstrate the oxidation of a primary alcohol to a carboxylic acid using an alkaline permanganate solution.

Materials:

-

Ethanol (C₂H₅OH)

-

1% alkaline this compound (NaMnO₄) solution

-

Sodium bicarbonate (NaHCO₃)

-

Test tubes

-

Water bath

-

Bunsen burner or heating mantle

-

Dropper

-

Filter paper and funnel

Procedure:

-

Take 3 mL of ethanol in a test tube.

-

Add the 1% alkaline this compound solution dropwise while shaking, until the pink color persists.

-

Place the test tube in a water bath and heat gently until the purple color of the permanganate disappears.[2][7]

-

Cool the reaction mixture and filter out the brown precipitate of manganese dioxide (MnO₂).

-

To the clear filtrate, add a small amount of sodium bicarbonate.

-

Observation: The disappearance of the purple color indicates the consumption of the permanganate ion. The formation of a brisk effervescence upon the addition of sodium bicarbonate confirms the presence of the carboxylic acid (ethanoic acid), as it liberates carbon dioxide gas.[2]

Experiment 2: Oxidation of Toluene to Benzoic Acid

Objective: To synthesize benzoic acid through the oxidation of the methyl side-chain of toluene.

Materials:

-

Toluene (C₇H₈)

-

This compound (NaMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO₃) (optional, to remove excess permanganate)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

In a round-bottom flask, combine 8.25 g of this compound, 1.0 g of sodium carbonate, and 75 mL of water.

-

Add 2.5 mL of toluene to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle boil with continuous stirring.

-

Continue the reflux for 2-3 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide.[10]

-

Allow the mixture to cool to room temperature.

-

If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

-

Filter the hot mixture by suction to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings and cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with litmus paper).

-

Observation: A white precipitate of benzoic acid will form upon acidification.

-

Collect the benzoic acid crystals by filtration, wash with a small amount of cold water, and allow to dry.

Visualizing the Chemistry

To better understand the processes involving this compound, the following diagrams illustrate key workflows and reaction pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. embibe.com [embibe.com]

- 3. webqc.org [webqc.org]

- 4. Fact sheet: Chemical oxidation with permanganate—in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Permanganometry - Wikipedia [en.wikipedia.org]

- 7. brainly.in [brainly.in]

- 8. cascade-env.com [cascade-env.com]

- 9. dndkm.org [dndkm.org]

- 10. studylib.net [studylib.net]

Unveiling the Electronic Landscape of Sodium Permanganate: A Theoretical Deep Dive

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the theoretical calculations of sodium permanganate's (NaMnO₄) electronic structure has been compiled for researchers, scientists, and professionals in drug development. This whitepaper synthesizes data from computational chemistry studies, providing a foundational understanding of the molecule's electronic properties, which are crucial for its applications in various scientific and industrial domains.

This compound, a strong oxidizing agent, is of significant interest due to its role in organic synthesis, water treatment, and as a precursor in various chemical processes. Understanding its electronic structure at a quantum level is paramount for predicting its reactivity, stability, and potential interactions in complex chemical environments. This guide focuses on the theoretical approaches used to elucidate these properties, with a particular emphasis on Density Functional Theory (DFT) and other ab initio methods.

Calculated Geometric and Electronic Properties

Theoretical modeling provides invaluable insights into the molecular geometry and electron distribution within the permanganate ion (MnO₄⁻), the active component of this compound. The high symmetry (tetrahedral, Td) of the permanganate ion simplifies many aspects of the calculations.

Different levels of theory and basis sets can be employed to predict the geometric and electronic properties of molecules. Below is a summary of calculated values for the permanganate ion from various computational methods.

| Parameter | Computational Method | Basis Set | Calculated Value |

| Mn-O Bond Length | DFT | Not Specified | 1.62 Å |

| O-Mn-O Bond Angle | DFT | Not Specified | ~109.5° (ideal tetrahedral) |

| Mulliken Charge on Mn | DFT/B3LYP | 6-311++G(d,p) | Value not explicitly found in search results |

| Mulliken Charge on O | DFT/B3LYP | 6-311++G(d,p) | Value not explicitly found in search results |

Note: Specific calculated values for Mulliken charges were not available in the provided search results. The methodology is well-established, but quantitative results for MnO₄⁻ would require performing the calculation or finding a dedicated publication with this specific data.

Experimental Protocols: A Computational Approach

The theoretical investigation of this compound's electronic structure follows a systematic computational protocol. This workflow ensures reproducibility and allows for a thorough analysis of the molecule's quantum mechanical properties.

Computational Chemistry Workflow for this compound

A typical workflow for the theoretical analysis of this compound's electronic structure using Density Functional Theory (DFT) is outlined below. This process begins with defining the molecular geometry and proceeds through rigorous calculations to yield insights into the electronic and molecular orbital properties.

Caption: A generalized workflow for the DFT calculation of this compound's electronic structure.

Detailed Methodologies:

-

Geometry Optimization: The initial step involves determining the lowest energy structure of the permanganate ion. This is typically achieved using a DFT functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p). The optimization process iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface.

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

Single-Point Energy and Electronic Properties: With the optimized geometry, a single-point energy calculation is carried out to obtain the final electronic energy and wavefunction. From this, various electronic properties are derived.

-

Population Analysis: To understand the distribution of electronic charge within the molecule, a population analysis is conducted. The Mulliken population analysis is a common method, though others like Löwdin or Natural Bond Orbital (NBO) analysis can also be employed to partition the electron density among the atoms.

Molecular Orbital Analysis

The electronic transitions and reactivity of this compound are governed by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide a detailed picture of these orbitals.

The analysis of the molecular orbitals of the permanganate ion reveals that the HOMO is primarily composed of oxygen p-orbitals, while the LUMO has significant manganese d-orbital character. This is consistent with the observed ligand-to-metal charge transfer (LMCT) transitions that give permanganate its characteristic intense purple color.

Logical Flow of Molecular Orbital Interpretation

The process of interpreting the calculated molecular orbitals to understand the chemical properties of this compound follows a logical progression.

Caption: Logical workflow for the analysis and interpretation of molecular orbitals from DFT calculations.

This in-depth guide provides a solid foundation for researchers and scientists working with this compound, enabling a deeper understanding of its electronic structure and reactivity through the lens of modern computational chemistry. The presented data and protocols are intended to facilitate further research and application development in fields where this versatile compound plays a key role.

A Technical Guide to the Hygroscopic Nature of Anhydrous Sodium Permanganate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium permanganate (NaMnO₄) is a potent oxidizing agent with applications ranging from organic synthesis and water treatment to environmental remediation.[1][2][3] While it shares the strong oxidizing capacity of its more common counterpart, potassium permanganate (KMnO₄), its utility is often dictated by a critical, distinguishing physical property: its hygroscopicity.[4] Anhydrous this compound readily absorbs moisture from the atmosphere, a characteristic that significantly impacts its stability, handling, and application.[1][4]

This technical guide provides an in-depth examination of the hygroscopic nature of anhydrous this compound. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle, store, and utilize this powerful reagent, mitigating the challenges posed by its affinity for water. The document details its physicochemical properties, presents a comparative analysis with potassium permanganate, outlines experimental protocols for hygroscopicity determination, and discusses the consequential effects of water absorption on the compound's stability and purity.

Physicochemical Properties

Anhydrous this compound is a purplish, crystalline solid.[5] Its high reactivity and oxidative potential are derived from the manganese atom in the +7 oxidation state.[1] A key differentiator is its remarkably high solubility in water compared to potassium permanganate, which allows for the preparation of highly concentrated solutions.[4][6][7]

Table 1: Physicochemical Properties of this compound vs. Potassium Permanganate

| Property | This compound (NaMnO₄) | Potassium Permanganate (KMnO₄) |

| Molar Mass | 141.93 g/mol (anhydrous)[4] | 158.03 g/mol |

| Appearance | Purplish-black crystalline solid[4][5] | Dark purple/black crystals |

| Solubility in Water | ~90 g/100 mL (highly soluble)[4][8] | ~6.4 g/100 mL at 20°C (sparingly soluble) |

| Hygroscopicity | Highly hygroscopic, deliquescent[1][4] | Not hygroscopic[4] |

| Common Form | Monohydrate (NaMnO₄·H₂O) or aqueous solution[4][6] | Anhydrous solid[6] |

The Hygroscopic and Deliquescent Nature

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[9] Anhydrous this compound is not just hygroscopic; it is deliquescent , meaning it can absorb enough atmospheric moisture to dissolve itself and form a liquid solution.[10] This process is driven by the vapor pressure of the saturated aqueous solution of the salt being lower than the partial pressure of water in the ambient air.[10]

Upon exposure to air, the anhydrous form rapidly transforms into the monohydrate, NaMnO₄·H₂O.[4] With continued exposure to humidity, the solid will continue to absorb water, leading to clumping, caking, and eventually the formation of a concentrated purple solution.[1]

This behavior presents significant challenges:

-

Inaccurate Weighing: The continuous absorption of water leads to a constantly changing mass, making it difficult to accurately weigh the required amount for a reaction.[11]

-

Reduced Purity and Decomposition: The presence of water can accelerate the decomposition of the permanganate ion, especially in the presence of impurities or upon exposure to heat or light, leading to the formation of manganese dioxide (MnO₂) and a reduction in oxidative capacity.[11][12]

-

Handling and Storage Difficulties: The material becomes difficult to handle as a free-flowing powder and requires storage in tightly sealed containers in a controlled, low-humidity environment.[13][14]

In contrast, potassium permanganate does not form a hydrate and is stable in air, which is why it is more commonly used in analytical chemistry and other applications where a stable, solid primary standard is required.[4]

Experimental Determination of Hygroscopicity

Quantifying the hygroscopic nature of a substance is critical for establishing appropriate storage and handling protocols. A standard method for this is gravimetric analysis, which measures the mass increase of a sample when exposed to a controlled-humidity environment.

Detailed Experimental Protocol: Gravimetric Analysis

This protocol outlines a standard procedure for determining the hygroscopicity of anhydrous this compound.

Objective: To quantify the rate of moisture absorption by anhydrous this compound at a specified relative humidity (RH) and temperature.

Materials:

-

Anhydrous this compound sample

-

Analytical balance (readable to 0.1 mg)

-

Controlled humidity chamber or a desiccator containing a saturated salt solution (e.g., a saturated solution of sodium chloride creates an RH of ~75% at 25°C)

-

Shallow weighing dishes (e.g., glass Petri dishes)

-

Stopwatch or timer

-

Spatula and forceps

-

Inert, dry atmosphere (glove box or desiccator with a strong desiccant like P₂O₅) for initial sample handling

Procedure:

-

Sample Preparation: Inside an inert, dry atmosphere, place approximately 1.0 g of anhydrous this compound into a pre-weighed, dry weighing dish. Spread the sample into a thin, uniform layer to maximize surface area exposure.

-

Initial Weighing: Tightly seal the weighing dish and transfer it to the analytical balance. Record the initial mass of the dish and sample (M_initial).

-

Exposure: Quickly transfer the open weighing dish into the controlled humidity chamber, which has been pre-equilibrated to the target RH (e.g., 75%) and temperature (e.g., 25°C). Start the timer immediately.

-

Periodic Weighing: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes, and then hourly), quickly remove the dish from the chamber, seal it, and weigh it. Record the mass (M_t) and the time. Minimize the time the sample is out of the chamber to prevent measurement artifacts.

-

Equilibrium: Continue the periodic weighings until the mass of the sample becomes constant (i.e., three consecutive readings are within an acceptable tolerance), indicating that equilibrium has been reached.

-

Data Analysis: Calculate the percentage weight gain at each time point using the formula: Percentage Weight Gain (%) = [(M_t - M_initial) / M_initial] * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric analysis protocol.

Caption: Workflow for determining hygroscopicity via gravimetric analysis.

Impact of Hygroscopicity on Chemical Stability

The absorption of atmospheric water is not merely a physical change; it is a critical factor that dictates the chemical stability and shelf-life of this compound.[12] Water molecules can participate in the decomposition pathway of the permanganate ion, a process that can be accelerated by factors like temperature, light, and the presence of acidic or reducing impurities.[12]

The logical progression of degradation is as follows:

-

Water Absorption: Anhydrous NaMnO₄ is exposed to ambient air.

-

Hydrate Formation & Deliquescence: The solid absorbs moisture, forming the monohydrate and eventually a concentrated aqueous solution.

-

Accelerated Decomposition: In the aqueous phase, the permanganate ion is less stable. It can slowly decompose, especially if impurities are present, to form solid manganese dioxide (MnO₂), a brown-black precipitate.

-

Loss of Purity & Oxidizing Power: This decomposition reduces the concentration of the active MnO₄⁻ ion, thereby decreasing the material's purity and its effectiveness as an oxidizing agent.

Visualization of Degradation Pathway

This diagram illustrates the consequences of atmospheric water exposure on anhydrous this compound.

Caption: Logical pathway from moisture absorption to chemical degradation.

Handling, Storage, and Safety Recommendations

Given its strong hygroscopic and oxidizing nature, strict handling and storage protocols are mandatory to ensure safety and maintain product integrity.

-

Storage: Store anhydrous this compound in a cool, dry, well-ventilated area away from incompatible substances.[13] Containers must be sealed airtight to prevent contact with atmospheric moisture.[14] Avoid storage on wooden floors or near any combustible materials.[13]

-

Handling: Handle the substance only in a controlled environment, such as a chemical fume hood or a glove box with a dry atmosphere.[13] Minimize dust generation.[13] Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and protective clothing.[14]

-

Incompatibilities: Keep this compound segregated from strong reducing agents, organic materials, acids (especially sulfuric acid), powdered metals, and other combustible materials to prevent fire or explosion.[5][13][14]

Conclusion